molecular formula C9H7BrN2O2 B1369873 methyl 3-bromo-1H-indazole-6-carboxylate CAS No. 192945-56-5

methyl 3-bromo-1H-indazole-6-carboxylate

Cat. No.: B1369873
CAS No.: 192945-56-5
M. Wt: 255.07 g/mol
InChI Key: NXMJEXMODINMIJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-indazole-6-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Safety and Hazards

“Methyl 3-bromo-1H-indazole-6-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

Methyl 3-bromo-1H-indazole-6-carboxylate, also known as METHYL 3-BROMOINDAZOLE-6-CARBOXYLATE, is a compound that belongs to the class of indazole derivatives . Indazole derivatives are known to bind with high affinity to multiple receptors , and they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) and induce changes that could lead to the inhibition, regulation, or modulation of these targets . This interaction could potentially lead to therapeutic effects in the treatment of diseases such as cancer .

Biochemical Pathways

They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that this compound affects multiple biochemical pathways and has downstream effects that contribute to these diverse biological activities.

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.

Result of Action

Indazole derivatives have been found to have diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects . Therefore, it is likely that the compound has similar effects at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . Therefore, the solvent used can affect the compound’s action, efficacy, and stability. Additionally, the compound should be stored in a dry, cool, and well-ventilated place .

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death . It can also inhibit cell proliferation by interfering with the cell cycle, preventing cancer cells from dividing and growing.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt various signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound can modulate the activity of transcription factors, proteins that regulate the expression of specific genes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, the metabolic pathway that converts glucose into pyruvate, leading to changes in cellular energy production . Additionally, this compound can affect the levels of specific metabolites, such as ATP and NADH, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. For instance, the compound may localize to the mitochondria, affecting mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, the compound may localize to the endoplasmic reticulum, affecting protein synthesis and folding.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-1H-indazole-6-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 1H-indazole-6-carboxylate. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding methyl 1H-indazole-6-carboxylate.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic substitution: Products include various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as indazole-3-carboxylic acids.

    Reduction: Reduced products like methyl 1H-indazole-6-carboxylate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This positional isomerism allows for selective functionalization and exploration of diverse chemical and biological properties .

Properties

IUPAC Name

methyl 3-bromo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMJEXMODINMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593351
Record name Methyl 3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192945-56-5
Record name 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192945-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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